N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride
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Overview
Description
N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C8H15ClF2N2O. It is known for its unique structure, which includes a piperidine ring and a difluoroethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride typically involves the reaction of piperidine-2-carboxylic acid with 2,2-difluoroethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-difluoroethyl)piperidine-2-carboxamide
- N-(2,2-difluoroethyl)piperidine-2-carboxylate
- N-(2,2-difluoroethyl)piperidine-2-carboxamide sulfate
Uniqueness
N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. The presence of the difluoroethyl group also imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H15ClF2N2O |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H14F2N2O.ClH/c9-7(10)5-12-8(13)6-3-1-2-4-11-6;/h6-7,11H,1-5H2,(H,12,13);1H |
InChI Key |
SVUQPJKKMXQMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC(F)F.Cl |
Origin of Product |
United States |
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